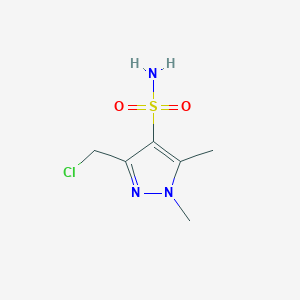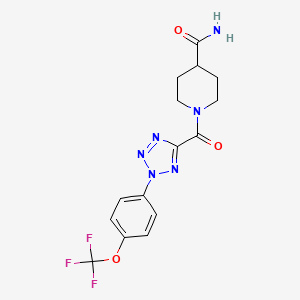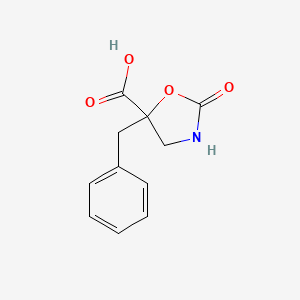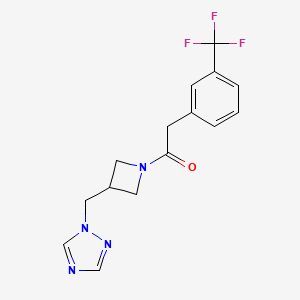
3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The chloromethyl group (−CH2−Cl) is a functional group derived from the methyl group (−CH3) by replacing one hydrogen atom with a chlorine atom .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and evaluation of sulfonamide derivatives, including those related to 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide, have been a focus of chemical research due to their significant biological activities. For instance, studies on sulfonamide-containing compounds have explored their synthesis, biological evaluation, and potential as inhibitors for various enzymes. One study discusses the synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors, highlighting their low cytotoxicity and potential in medicinal chemistry (Ozmen Ozgun et al., 2019). Another research effort focuses on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, underscoring their antitumor activity and potential interactions with biological targets (Fahim & Shalaby, 2019).
Biological Evaluation and Potential Applications
The biological evaluation of sulfonamide derivatives, including pyrazoline and benzenesulfonamide compounds, has revealed their potential as inhibitors for key enzymes such as carbonic anhydrase and acetylcholinesterase. This is crucial for developing therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer. For example, a study on pyrazoline benzensulfonamides demonstrated their inhibition potency against human carbonic anhydrase isoenzymes, suggesting these compounds as candidates for novel inhibitors with low toxicity (Ozmen Ozgun et al., 2019).
Chemical Transformations and Reactivity
Research on sulfonamide derivatives also includes exploring their chemical reactivity and potential as intermediates for synthesizing other biologically active compounds. The transformation of these compounds under various conditions can lead to the discovery of new chemical entities with potential pharmacological applications. For instance, the study by Fahim and Shalaby (2019) on benzenesulfonamide derivatives highlights the diverse chemical transformations these compounds can undergo, leading to the identification of compounds with significant in vitro antitumor activity (Fahim & Shalaby, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMWUMVGQLNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CCl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2799819.png)


![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)
![(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2799828.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2799831.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)

![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)
